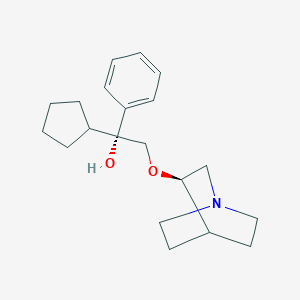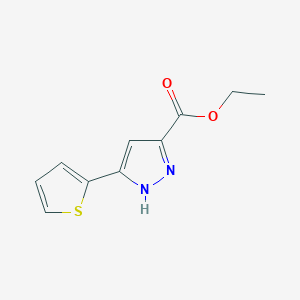
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)-(9CI) is a nitrogenous compound that has been widely used in scientific research applications. It is a versatile chemical that can be synthesized through various methods and can be used for a wide range of purposes.
Mecanismo De Acción
The mechanism of action of Cyanamide is not well understood, but it is believed to act as a prodrug that is metabolized to produce reactive intermediates that can interact with cellular components. Cyanamide has been shown to inhibit the activity of various enzymes, including alcohol dehydrogenase, aldehyde dehydrogenase, and catalase. It has also been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Cyanamide has been shown to have various biochemical and physiological effects, including the inhibition of alcohol metabolism, the induction of apoptosis, and the modulation of gene expression. Cyanamide has also been shown to have antioxidant properties and can protect cells from oxidative stress. However, the exact biochemical and physiological effects of Cyanamide are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Cyanamide is its versatility, as it can be used for a wide range of purposes in scientific research. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of Cyanamide is its potential toxicity, as it can cause skin and eye irritation and can be harmful if ingested or inhaled. Therefore, proper safety precautions should be taken when handling Cyanamide in lab experiments.
Direcciones Futuras
There are several future directions for the study of Cyanamide, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. One potential future direction is the study of Cyanamide as a potential treatment for alcoholism, as it has been shown to inhibit alcohol metabolism. Another future direction is the study of Cyanamide as a potential therapeutic agent for cancer, as it has been shown to have anti-tumor effects. Overall, the study of Cyanamide has the potential to lead to new discoveries and advancements in various fields of scientific research.
Métodos De Síntesis
Cyanamide can be synthesized through various methods, including the reaction of calcium cyanamide with sulfuric acid, the reaction of urea with calcium cyanamide, and the reaction of carbonyl sulfide with ammonia. The most commonly used method for the synthesis of Cyanamide is the reaction of calcium cyanamide with sulfuric acid. This method is simple and efficient, and it yields a high purity of Cyanamide.
Aplicaciones Científicas De Investigación
Cyanamide has been used in various scientific research applications, including the study of plant growth regulation, cancer research, and the synthesis of pharmaceuticals. In plant growth regulation, Cyanamide has been used to induce dormancy in fruit trees, which can improve the quality and yield of fruits. In cancer research, Cyanamide has been shown to have anti-tumor effects and can be used as a potential therapeutic agent. In the synthesis of pharmaceuticals, Cyanamide can be used as a starting material for the synthesis of various drugs.
Propiedades
Número CAS |
119283-93-1 |
|---|---|
Nombre del producto |
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)-(9CI) |
Fórmula molecular |
C10H9N3S |
Peso molecular |
203.27 g/mol |
Nombre IUPAC |
(5,6-dimethyl-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H9N3S/c1-6-3-8-9(4-7(6)2)14-10(13-8)12-5-11/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
DQYGGONDDVQBRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC#N |
SMILES canónico |
CC1=CC2=C(C=C1C)SC(=N2)NC#N |
Sinónimos |
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
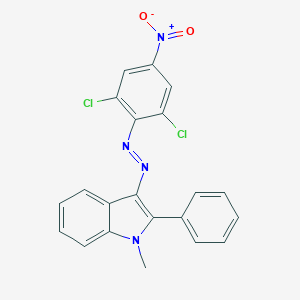
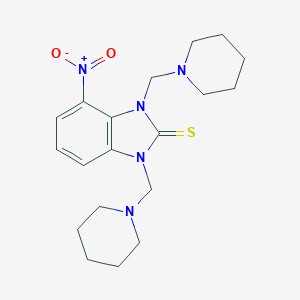
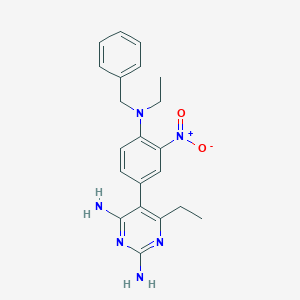
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)



![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)
